molecular formula C22H22ClN3O3 B2570559 N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide CAS No. 898447-54-6

N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide

Cat. No. B2570559
CAS RN: 898447-54-6
M. Wt: 411.89
InChI Key: MJTGGGOJEZXRBD-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odor .


Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity with other substances, and stability .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study on azoimine quinoline derivatives, which are structurally related to the compound of interest, demonstrated significant antimicrobial and anti-inflammatory activities. These compounds showed greater antioxidant potential than ascorbic acid at low concentrations and variable activity against bacteria and fungi. They also exhibited strong binding to DNA via intercalation and interaction with bovine serum albumin (BSA) through a static quenching process (Douadi et al., 2020).

Corrosion Inhibition

Research on heterocyclic Schiff bases, including similar quinoline derivatives, has shown them to be effective corrosion inhibitors for carbon steel in acidic environments. These compounds increase inhibitory efficiency with concentration, suggesting their potential utility in protecting industrial materials from corrosion (Benmahammed et al., 2020).

Antitubercular Activity

Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and displayed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing significant effectiveness. These findings underscore the potential of quinoline derivatives in treating tuberculosis (Kantevari et al., 2011).

Synthesis of Heterocyclic Compounds

Several studies have focused on the synthesis of various heterocyclic compounds utilizing quinoline derivatives. For instance, the development of furo[3,2-c]quinolin-4(5H)-one heterocycle through palladium-catalyzed cyclization demonstrates the versatility of quinoline derivatives in synthesizing complex organic molecules (Lindahl et al., 2006).

Safety And Hazards

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properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-13-17(23)5-2-6-18(13)25-21(28)20(27)24-16-10-9-14-4-3-11-26(19(14)12-16)22(29)15-7-8-15/h2,5-6,9-10,12,15H,3-4,7-8,11H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTGGGOJEZXRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide

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